molecular formula C20H17ClN4 B2971065 N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877777-91-8

N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2971065
CAS RN: 877777-91-8
M. Wt: 348.83
InChI Key: UJLCFEJBBYVGAL-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Nitrogen-containing heterocyclic compounds are the basis of many natural and synthetic biologically active substances .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient, straightforward reaction to synthesize a library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines has been investigated . Heating a mixture of α-azidochalcones and 3-aminopyrazoles under mild conditions afforded the desired compounds with a large substrate scope in good to excellent yields .

Scientific Research Applications

Synthesis and Crystal Structure

Several studies have focused on the synthesis and detailed crystal structure analysis of pyrazolo[1,5-a]pyrimidine derivatives. For instance, research conducted by Lu Jiu-fu et al. (2015) and H. Repich et al. (2017) has demonstrated the successful synthesis of closely related compounds through chlorination and aminisation processes. These studies provide insights into the crystal systems and space groups of these compounds, contributing to the fundamental understanding of their molecular architecture (Lu Jiu-fu et al., 2015); (H. Repich et al., 2017).

Biological Activities

Research on pyrazolo[1,5-a]pyrimidine derivatives has also highlighted their moderate anticancer activity and potential as antimicrobial agents. For example, studies have indicated that these compounds possess moderate anticancer properties and have evaluated their efficacy against various cancer cell lines. Additionally, certain derivatives have been identified as potent and selective inhibitors of enzymes and receptors relevant to cancer and inflammatory diseases, showcasing their potential therapeutic applications (S. Riyadh, 2011); (Khaled R. A. Abdellatif et al., 2014).

Advanced Synthesis Techniques

Innovative synthesis techniques such as the use of flow chemistry and ultrasound irradiation have been employed to enhance the efficiency of producing these compounds. Noel S. Wilson et al. (2012) and S. Kaping et al. (2020) have demonstrated the application of microwave and continuous flow chemistry, as well as ultrasound-assisted synthesis, to produce pyrazolo[1,5-a]pyrimidine derivatives. These methodologies offer advantages in terms of reaction speed, efficiency, and environmental impact, paving the way for the scalable production of these compounds for further research and potential pharmaceutical applications (Noel S. Wilson et al., 2012); (S. Kaping et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-13-11-18(23-17-10-6-9-16(21)12-17)25-20(22-13)19(14(2)24-25)15-7-4-3-5-8-15/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLCFEJBBYVGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)Cl)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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